Tamoxifen N-oxide

描述

Tamoxifen N-oxide is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound has garnered interest due to its unique chemical properties and potential biological activities .

准备方法

合成路线和反应条件: 他莫昔芬-N-氧化物可以通过他莫昔芬的氧化合成。 一种常见的方法涉及使用含黄素的单加氧酶 (FMOs),它催化他莫昔芬-N-氧化物从他莫昔芬的形成 . 反应通常需要氧源,并在温和条件下进行。

工业生产方法: 在工业环境中,他莫昔芬-N-氧化物的生产可能涉及使用优化条件的大规模氧化过程,以确保高产率和纯度。 生物催化剂如 FMOs 的使用可以放大,并且可以采用连续流动反应器来提高效率并控制反应参数。

化学反应分析

反应类型: 他莫昔芬-N-氧化物经历各种化学反应,包括:

氧化: 进一步氧化会导致其他代谢产物的形成。

还原: 在特定条件下,他莫昔芬-N-氧化物可以还原回他莫昔芬。

取代: 它可以参与亲核取代反应,其中 N-氧化物基团被其他官能团取代。

常用试剂和条件:

氧化: 过氧化氢或在 FMOs 存在下的分子氧。

还原: 还原剂如硼氢化钠或催化氢化。

取代: 在碱性条件下,亲核试剂如胺或硫醇。

主要形成的产物:

氧化: 进一步氧化的代谢产物。

还原: 他莫昔芬。

取代: 各种取代衍生物,取决于所用亲核试剂。

科学研究应用

Biochemical Properties and Mechanisms

Tamoxifen N-oxide is formed through the oxidation of tamoxifen and is characterized by its ability to interact with various biological systems. Notably, it can form DNA adducts, which may have implications for mutagenesis and carcinogenesis. Studies indicate that tamNox acts as a weak inhibitor of human hydroxysteroid sulfotransferase 2A1, with a value of 9.1 µM, suggesting potential interactions that could influence hormone metabolism .

Breast Cancer Treatment

This compound has been investigated for its role in breast cancer therapy. Research indicates that it may serve as an intermediate metabolite that contributes to the overall efficacy of tamoxifen by influencing the levels of active metabolites such as 4-hydroxytamoxifen . Understanding the pharmacokinetics of tamNox could lead to personalized dosing strategies aimed at optimizing therapeutic outcomes while minimizing side effects.

Other Potential Uses

Beyond breast cancer, there are indications that tamNox may have applications in treating other conditions:

- Retroperitoneal fibrosis : Tamoxifen has shown promise in managing this condition, and its metabolites, including tamNox, could enhance therapeutic efficacy .

- Oligozoospermia : There is some evidence to suggest that tamNox may influence male fertility conditions related to androgen sensitivity .

Clinical Trials

A randomized trial involving 115 patients treated with varying doses of tamoxifen revealed significant correlations between serum levels of tamNox and tumor tissue concentrations of other metabolites. Notably, while other metabolites showed increased tissue levels with higher doses, tamNox did not exhibit this trend, indicating a unique distribution profile that warrants further investigation .

In Vitro Studies

In vitro studies using estrogen receptor-positive MCF-7 breast cancer cells demonstrated that tamNox could be reduced back to tamoxifen over time. This conversion suggests that tamNox plays a role in the metabolic pathway of tamoxifen, potentially affecting its therapeutic efficacy and side effect profile .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Breast Cancer Treatment | Intermediate metabolite influencing efficacy; potential for personalized dosing strategies |

| Retroperitoneal Fibrosis | Investigated for therapeutic benefits in managing this condition |

| Male Fertility Conditions | Potential influence on oligozoospermia related to androgen sensitivity |

| DNA Interaction | Forms DNA adducts; implications for mutagenesis and carcinogenesis |

作用机制

他莫昔芬-N-氧化物主要通过与雌激素受体相互作用发挥其作用。 它与这些受体结合,调节其活性并影响雌激素响应基因的转录。 这种调节可以抑制雌激素受体阳性乳腺癌细胞的增殖。 此外,他莫昔芬-N-氧化物可能通过非雌激素受体途径发挥作用,包括诱导癌细胞的氧化应激和凋亡 .

类似化合物:

他莫昔芬: 母体化合物,广泛用于乳腺癌治疗。

4-羟基他莫昔芬: 对雌激素受体具有更高亲和力的强效代谢产物。

依西美坦: 另一种具有显著抗癌活性的活性代谢产物。

比较: 他莫昔芬-N-氧化物由于其特定的氧化态以及进一步化学修饰的潜力而独一无二。 与主要用于其雌激素受体调节的他莫昔芬不同,他莫昔芬-N-氧化物的额外氧化特性可能会提供独特的治疗优势和研究机会 .

相似化合物的比较

Tamoxifen: The parent compound, widely used in breast cancer treatment.

4-Hydroxytamoxifen: A potent metabolite with higher affinity for estrogen receptors.

Endoxifen: Another active metabolite with significant anti-cancer activity.

Comparison: Tamoxifen N-oxide is unique due to its specific oxidation state and the potential for further chemical modifications. Unlike tamoxifen, which is primarily used for its estrogen receptor modulation, this compound’s additional oxidative properties may offer distinct therapeutic advantages and research opportunities .

生物活性

Tamoxifen N-oxide is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of this compound is crucial for elucidating its role in the pharmacological effects and potential side effects associated with tamoxifen therapy. This article reviews the metabolic pathways, biological mechanisms, and research findings related to this compound.

Metabolism of Tamoxifen

Tamoxifen undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including this compound. The cytochrome P450 enzyme system, particularly CYP2D6, CYP3A4, and CYP2C19, plays a critical role in this metabolic process.

Key Metabolites

- Tamoxifen : The parent compound.

- 4-Hydroxytamoxifen : A potent active metabolite.

- Endoxifen : The most active metabolite, significantly contributing to tamoxifen's therapeutic effects.

- This compound : A less understood metabolite whose biological activity is under investigation.

The metabolic pathway can be summarized as follows:

| Metabolite | Formation Enzyme | Biological Activity |

|---|---|---|

| Tamoxifen | - | Parent compound |

| 4-Hydroxytamoxifen | CYP2D6 | Active; binds strongly to ER |

| Endoxifen | CYP2D6 | Most active; enhances efficacy |

| This compound | CYP3A4/CYP2C19 | Less clear; potential storage form |

Estrogen Receptor Modulation

This compound exhibits varying degrees of estrogen receptor (ER) binding affinity compared to its parent compound and other metabolites. While it has been suggested that this compound may not possess significant estrogenic activity, its role in modulating ER activity remains an area of active research. Studies indicate that it may act as a partial agonist or antagonist depending on the tissue context .

Genotoxicity and DNA Interaction

Research has shown that tamoxifen and its metabolites, including this compound, can form DNA adducts, which may lead to genotoxic effects. A study involving DBA/2 mice demonstrated the formation of hepatic DNA adducts following tamoxifen administration, highlighting the potential for this compound to participate in similar interactions . However, evidence suggests that the genotoxicity associated with tamoxifen may not be primarily due to this compound but rather to other metabolites like 4-hydroxytamoxifen.

Pharmacokinetics

Pharmacokinetic studies indicate that the concentration of this compound can vary based on genetic polymorphisms affecting metabolic enzymes. For instance, individuals with certain CYP2D6 genotypes may have altered levels of this metabolite, potentially influencing therapeutic outcomes and toxicity profiles .

Clinical Implications

Several clinical studies have investigated the relationship between tamoxifen metabolism and patient outcomes. For example, a meta-analysis revealed that patients with reduced CYP2D6 activity had poorer survival rates when treated with tamoxifen, suggesting that variations in metabolite levels, including this compound, could impact treatment efficacy .

Toxicity Observations

Reports indicate that higher serum concentrations of tamoxifen and its metabolites correlate with increased toxicity in some patients. This observation underscores the importance of monitoring metabolite levels to optimize therapeutic strategies while minimizing adverse effects .

属性

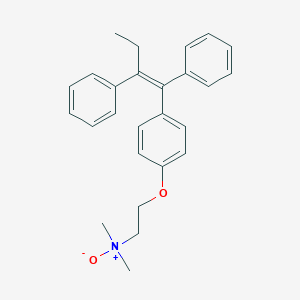

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASNACECBQAFW-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316463 | |

| Record name | Tamoxifen N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75504-34-6 | |

| Record name | Tamoxifen N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75504-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamoxifen N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamoxifen N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which enzymes are primarily responsible for the formation of TNO from TAM?

A1: The flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3, are the major catalysts for the N-oxidation of TAM to TNO. [, ]

Q2: Are there species-specific differences in the enzymes involved in TNO formation?

A2: Yes, human FMO1 is not expressed in adults, making FMO3 the primary enzyme responsible for TNO formation in humans. []

Q3: Can TNO be converted back to TAM in biological systems?

A3: Yes, several human cytochrome P450 (CYP) enzymes, notably CYP1A1, CYP2A6, and CYP3A4, have been shown to reduce TNO back to TAM. [] Interestingly, even reduced hemoglobin exhibits this reductive capability. []

Q4: Does the reduction of TNO back to TAM impact TAM's therapeutic efficacy?

A4: The potential for a metabolic cycle between TAM and TNO in vivo raises questions about its impact on TAM's overall efficacy and duration of action. This remains an active area of research. []

Q5: What other metabolic pathways are important for TAM besides N-oxidation?

A5: In addition to N-oxidation, TAM undergoes other significant metabolic transformations, including:

- N-demethylation: Primarily catalyzed by CYP3A4, this pathway leads to the formation of N-desmethyltamoxifen. [, ]

- 4-hydroxylation: This pathway produces 4-hydroxytamoxifen, a more potent antiestrogen than TAM itself. [, , ]

- α-hydroxylation: This pathway leads to the formation of α-hydroxytamoxifen, a precursor to reactive metabolites capable of forming DNA adducts. [, , ]

Q6: Are there differences in the metabolic profiles of TAM across different species?

A6: Yes, significant species-related differences exist in TAM metabolism. For instance:

- Mice: Exhibit rapid metabolism of TAM, primarily to TNO, potentially contributing to their lower susceptibility to TAM-induced liver cancer. [, ]

- Rats: Show a greater propensity for forming α-hydroxytamoxifen and its DNA-reactive metabolites compared to humans, potentially explaining their higher susceptibility to TAM-induced liver cancer. [, ]

Q7: Can TNO itself form DNA adducts?

A7: While TNO itself does not appear to directly form DNA adducts, studies have identified α-(N2-deoxyguanosinyl)tamoxifen N-oxide as a DNA adduct in the liver of mice treated with TAM. [] This suggests that TNO might be further metabolized to reactive species capable of DNA modification.

Q8: What other TAM metabolites are known to contribute to DNA adduct formation?

A8: The primary DNA-reactive metabolite of TAM is thought to be an α-sulfooxy metabolite, formed by the enzyme hydroxysteroid sulfotransferase 2A1 (SULT2A1) acting on α-hydroxytamoxifen. [, ]

Q9: What analytical techniques are commonly used to study TAM and its metabolites, including TNO?

A9: A range of analytical techniques is employed for the analysis of TAM and its metabolites, including:

- High-performance liquid chromatography (HPLC): Frequently coupled with ultraviolet (UV) detection or mass spectrometry (MS) for separation and quantification of TAM and its metabolites in various matrices. [, , , , , , ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the identification and quantification of TAM and its metabolites in complex biological samples. [, , , ]

- 32P-Postlabeling/HPLC: This technique is particularly valuable for the detection and quantification of TAM-DNA adducts in tissues. [, , , ]

- Electrochemiluminescence (ECL): ECL-based arrays coupled with liver microsomes have been used to study the relative DNA damage caused by TAM metabolites in different species. []

Q10: What are the challenges associated with the analysis of TNO?

A10: Analyzing TNO presents unique challenges due to:

- Its potential reduction back to TAM during sample preparation and analysis: This necessitates careful optimization of methods to minimize this conversion. []

- The presence of numerous TAM metabolites in biological samples: This requires methods with high selectivity to differentiate TNO from other metabolites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。